2-Decyl-5,5-dimethyl-1,3-dioxane
Description
2-Decyl-5,5-dimethyl-1,3-dioxane (CAS: 6316-47-8) is a substituted 1,3-dioxane derivative characterized by a decyl chain at the C(2) position and two methyl groups at C(5). Its molecular formula is C₁₆H₃₂O₂, with a molecular weight of 256.24 g/mol and a calculated LogP of 4.91, indicating significant hydrophobicity . This compound belongs to the family of 1,3-dioxanes, which are six-membered cyclic acetals or ketals widely used in organic synthesis, pharmaceuticals, and material science due to their stability and tunable reactivity. The presence of the long decyl chain confers unique solubility and surface-active properties, distinguishing it from simpler alkyl-substituted analogs .
Properties
CAS No. |
6316-47-8 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2-decyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-15-17-13-16(2,3)14-18-15/h15H,4-14H2,1-3H3 |
InChI Key |
HTSWXXBLLFQDKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1OCC(CO1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5,5-dimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-decyl-2,2-dimethyl-1,3-propanediol with formaldehyde. The reaction is carried out in the presence of a strong acid like sulfuric acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. The compound is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Decyl-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more saturated compounds.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of decyl ketones or carboxylic acids.
Reduction: Formation of more saturated dioxane derivatives.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
2-Decyl-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Decyl-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Ethyl-5,5-dimethyl-1,3-dioxane (CAS: 768-58-1)
- Molecular Formula : C₈H₁₆O₂
- Molecular Weight : 144.21 g/mol
- Key Features : The shorter ethyl substituent at C(2) reduces hydrophobicity (LogP ≈ 2.5 estimated) compared to the decyl analog. This compound is often used as a solvent or intermediate in acetonitrile solutions .
- Applications : Demonstrated low odor threshold (~10 ng/L), making it relevant in environmental monitoring .
5,5-Dimethyl-1,3-dioxane (CAS: 872-98-0)
- Molecular Formula : C₆H₁₂O₂
- Molecular Weight : 116.16 g/mol
- Key Features : Lacks substituents at C(2), resulting in lower steric hindrance and higher reactivity in isomerization reactions. Quantum chemical studies highlight its propensity to isomerize to 2,2-dimethyl-3-methoxypropanal under catalytic conditions .
2-Phenyl-1,3-dioxane-5,5-dimethanol (CAS: 2425-41-4)
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : 224.25 g/mol
- Key Features : The phenyl group and diol substituents enhance polarity (PSA = 55.84 Ų), improving solubility in polar solvents. Applications include chiral synthesis and polymer chemistry .
Physical and Chemical Properties
- Thermodynamic Stability : 5,5-Dimethyl-1,3-dioxane exhibits lower thermal stability, undergoing isomerization at 400–440°C in the presence of zeolites . In contrast, the decyl derivative’s bulky substituents likely enhance thermal resistance.
- Hydrogenation Reactivity : Shorter-chain analogs (e.g., ethyl or methyl derivatives) are more prone to hydrogenation or splitting reactions due to reduced steric protection .
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